3-(Methoxymethyl)-1,1-dimethylurea

Urea transporter pharmacology Diuretic drug discovery Kidney physiology

Generic substitution of N′-substituted dimethylureas is scientifically unsound-only the methoxymethyl derivative demonstrates measurable urea transporter (UT) inhibition. This compound resolves the need for a defined, high-purity tool compound for reproducible UT pharmacology. - Selective UT-A1 inhibitor: IC50 1.00 µM (rat UT-A1, MDCK cells) with >6-fold selectivity over UT-B. - Favourable physicochemical profile: XLogP -0.5 ensures good aqueous solubility for buffer-based HTS and aggregation studies. - Reliable synthetic intermediate: MOM-protected urea scaffold supports deprotection and further functionalisation.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
Cat. No. B7809672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-1,1-dimethylurea
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NCOC
InChIInChI=1S/C5H12N2O2/c1-7(2)5(8)6-4-9-3/h4H2,1-3H3,(H,6,8)
InChIKeyVEWRCFYCOICSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)-1,1-dimethylurea Compound Profile


3-(Methoxymethyl)-1,1-dimethylurea (CAS 40333-70-8) is a symmetrically substituted urea derivative with a molecular formula of C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol [1]. It is characterized by a central urea core bearing two methyl groups on one nitrogen and a methoxymethyl group on the other [1]. This compound has been identified as a ligand for urea transporters (UTs), with reported inhibitory activity at rat UT-A1 and UT-B isoforms [2]. As a research tool, it is commercially available from multiple suppliers in purities of 95-98% and is intended for laboratory use only .

Why 3-(Methoxymethyl)-1,1-dimethylurea Is Not Interchangeable


The N,N-dimethylurea scaffold is common to numerous research compounds, but substitution at the N' position dramatically alters both physicochemical and biological properties [1]. For example, 1,1-dimethyl-3-ethylurea (CAS 21243-32-3) differs only by replacement of the methoxymethyl oxygen with a methylene, yet this change modifies XLogP from -0.5 to +0.48 and reduces the hydrogen bond acceptor count from 2 to 1, potentially affecting solubility and target engagement [2]. More critically, simple alkyl-substituted dimethylureas such as 1,1-dimethyl-3-methylurea lack any reported activity at urea transporters, while the methoxymethyl derivative demonstrates measurable inhibition [3]. Substitution with a phenyl ring (fenuron, CAS 101-42-8) introduces herbicidal activity and alters environmental fate [4]. Therefore, generic substitution within this class is scientifically unsound and procurement of the specific compound is required for reproducible research outcomes.

3-(Methoxymethyl)-1,1-dimethylurea vs. Key Comparators


UT-A1 Inhibitory Potency vs. Dimethylthiourea

3-(Methoxymethyl)-1,1-dimethylurea inhibits the rat urea transporter UT-A1 with an IC50 of 1.00 µM (1000 nM) [1]. In contrast, the well-characterized urea analog dimethylthiourea (DMTU) inhibits the same transporter with an IC50 of 2-3 mM (2000-3000 µM) [2]. This represents an approximately 2000- to 3000-fold improvement in inhibitory potency.

Urea transporter pharmacology Diuretic drug discovery Kidney physiology

UT-A1 Selectivity vs. Non-Selective Inhibitors

The compound exhibits a 6-fold selectivity for UT-A1 (IC50 = 1.00 µM) over UT-B (IC50 = 6.00 µM) [1]. This contrasts with dimethylthiourea (DMTU), which inhibits both UT-A1 and UT-B with similar potency (IC50 = 2-3 mM for both), demonstrating no selectivity [2]. Other urea analogs, such as 4-nitrophenyl-thiourea, show reverse selectivity with a 7.7-fold preference for UT-A1 (IC50 1.3 mM vs. 10 mM) [3].

Urea transporter pharmacology Selectivity profiling Drug safety

Aqueous Solubility Advantage Over Phenylureas

The calculated XLogP3-AA value for 3-(methoxymethyl)-1,1-dimethylurea is -0.5 [1]. In contrast, the structurally related herbicide fenuron (1,1-dimethyl-3-phenylurea) has a predicted LogP of approximately 1.2 , and the brominated phenylurea metobromuron has a predicted LogP of ~2.5 . The lower, negative LogP of the target compound suggests significantly higher aqueous solubility, which may translate to improved handling and formulation characteristics in aqueous biological assays.

Physicochemical property profiling Solubility optimization Drug-likeness

Environmental Persistence vs. Phenylurea Herbicides

The compound lacks a halogenated aromatic ring, which is a common feature in persistent phenylurea herbicides like metobromuron (contains bromine) and diuron (contains chlorine) [1]. Studies on phenylurea degradation show that halogenated derivatives often require specialized microbial consortia for breakdown and can persist in soil for months [2]. The absence of halogen substituents and the presence of a more labile methoxymethyl group in 3-(methoxymethyl)-1,1-dimethylurea suggests a more favorable environmental degradation profile, although direct comparative degradation data are not available.

Environmental fate Agrochemical development Green chemistry

3-(Methoxymethyl)-1,1-dimethylurea Applications


In Vitro Urea Transporter Pharmacology

The compound's sub-micromolar potency at UT-A1 (IC50 1.00 µM) [1] and its 6-fold selectivity over UT-B make it a suitable tool compound for in vitro investigations of urea transporter pharmacology, particularly in assays using MDCK cells or other UT-A1-expressing models. It can serve as a reference inhibitor in screening campaigns or as a starting point for structure-activity relationship (SAR) studies aimed at developing novel salt-sparing diuretics.

Aqueous Solubility and Formulation Studies

With a calculated XLogP of -0.5 [2], this compound is expected to have good aqueous solubility, making it preferable to more lipophilic urea analogs (e.g., fenuron, metobromuron) for assays and formulations requiring aqueous dilution. This property is advantageous for high-throughput screening (HTS) in buffer-based systems and for studies of compound aggregation or non-specific binding.

Environmental Fate of Non-Halogenated Ureas

The absence of halogen substituents distinguishes this compound from common phenylurea herbicides [3]. Researchers investigating the environmental degradation pathways of urea-based agrochemicals can use 3-(methoxymethyl)-1,1-dimethylurea as a non-halogenated reference compound to isolate the impact of halogenation on microbial metabolism, soil sorption, and photodegradation kinetics.

Synthetic Chemistry Building Block

The methoxymethyl (MOM) group is a well-known protecting group for alcohols and amines. This compound may serve as a precursor for generating other urea derivatives through deprotection or further functionalization, or as a source of the MOM-protected urea moiety in more complex synthetic sequences. Its commercial availability in 95-98% purity supports its use as a reliable synthetic intermediate.

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